4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the formation of derivatives through various chemical reactions, aiming at yielding compounds with potential bioactivity. For example, the synthesis of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives showcases a method to produce compounds with antimicrobial activity, where structures are confirmed via IR, 1H NMR, 13C NMR, and Mass spectral analysis (Desai, Makwana, & Senta, 2016).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by specific spatial arrangements that can be elucidated using X-ray crystallography and spectroscopic methods. The structure of these compounds often involves π–π interactions and hydrogen bonding that contribute to their stability and reactivity (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Chemical Reactions and Properties
Benzenesulfonamide derivatives undergo various chemical reactions that result in the formation of compounds with significant antimicrobial and potentially cytotoxic activities. The reactivity of these compounds can be manipulated through different synthetic routes to target specific biological activities (Gomathi & Selvameena, 2018).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using thermal analysis, crystallography, and spectroscopic methods to understand the compound's stability and reactivity under different conditions (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as their reactivity with different reagents, stability under various chemical conditions, and interaction with biological molecules, are of significant interest. These properties are explored through synthesis, reactivity studies, and computational chemistry approaches to understand the compound's potential applications and mechanism of action (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Scientific Research Applications
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of compounds related to 4-nitro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide. For instance, Desai, Makwana, and Senta (2016) synthesized derivatives of benzenesulfonamide, which showed significant antimicrobial activity against various microbial strains (Desai, Makwana, & Senta, 2016). Similarly, a study by Khalid et al. (2016) on N-substituted derivatives of benzenesulfonamides demonstrated moderate to high antibacterial activities (Khalid et al., 2016).
Potential in HIV-1 Infection Prevention
Research has indicated that methylbenzenesulfonamide compounds, closely related to the subject compound, may have applications in HIV-1 infection prevention. A study on methylbenzenesulfonamide CCR5 antagonists suggested their use as targeting preparations for human HIV-1 infection (Cheng De-ju, 2015).
Cancer Research
There is evidence supporting the use of similar benzenesulfonamide derivatives in cancer research. Cumaoğlu et al. (2015) synthesized compounds with sulfonamide fragments that showed anti-cancer activity against various cancer cell lines and induced the expression of pro-apoptotic genes (Cumaoğlu et al., 2015).
Applications in Biochemistry
Sulfonamide derivatives have been evaluated for biochemical applications. Oinuma et al. (1991) developed benzenesulfonamides as potent inhibitors of membrane-bound phospholipase A2, with significant implications for reducing myocardial infarction size (Oinuma et al., 1991).
Inhibitory Effects on Enzymes
Compounds related to this compound have shown promising activities against enzymes. A study by Khalid (2012) on N-alkyl-N-(piperidin-1-yl)benzenesulfonamides demonstrated talented activity against cholinesterase enzymes (Khalid, 2012).
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Some compounds like 5-acyl-n-methyl derivative when tested in vivo on lipopolysaccharide stimulated rat peritoneal macrophages, were seen to be active in inhibition of prostaglandin e2 and interleukin activity .
Biochemical Pathways
It’s known that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Pharmacokinetics
The compound is used in scientific research, drug discovery, and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable pharmacokinetic properties for these applications.
Result of Action
Pyridazine derivatives have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
The compound is used in various applications, such as drug discovery and development, molecular biology studies, and medicinal chemistry investigations, which suggests that it has suitable stability and efficacy under various conditions.
properties
IUPAC Name |
4-nitro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-26(28)18-8-10-19(11-9-18)31(29,30)24-17-6-4-16(5-7-17)20-12-13-21(23-22-20)25-14-2-1-3-15-25/h4-13,24H,1-3,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLLUWGEMAQWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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